molecular formula C4H7ClO3S B2357422 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride CAS No. 1640118-61-1

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

Cat. No. B2357422
CAS RN: 1640118-61-1
M. Wt: 170.61
InChI Key: LZNFFLBZNGTSGK-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Synthesis Analysis

The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . A powerful oxidative agent was successfully used to generate two epoxy functions with only acetone as a byproduct .


Molecular Structure Analysis

The molecular structure of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride can be found in various chemical databases . The structure is determined by various factors including its molecular formula, molecular weight, and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can be found in various chemical databases .

Scientific Research Applications

Synthesis of Sec-Alkyl Alcohols and β,γ-Unsaturated Sulfones

A key application of compounds related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is observed in the synthesis of sec-alkyl alcohols and β,γ-unsaturated sulfones. The reaction of 2-alkyl-3-(trimethylsilyl)oxiranes with anions generated from alkyl phenyl sulfones, followed by hydrolysis, leads to the formation of sec-alkyl alcohols. Additionally, treating these adducts with sodium hydroxide under phase-transfer conditions yields allylic alcohols stereospecifically. This method has been further extended to produce β,γ-unsaturated sulfones, providing a versatile route for synthesizing these compounds (Masnyk & Wicha, 1994).

Biodegradable Cationic Esterquat Surfactants

Another research area involves the synthesis and characterization of biodegradable cationic esterquat surfactants, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride play a critical role. These surfactants demonstrate favorable physico-chemical properties such as surface tension, interfacial tension, and emulsion stability, making them useful in various applications (Umapathy et al., 2016).

Solid-Phase Synthesis of Heterocyclic Compounds

The use of polymer-supported sulfonyl chloride, which is closely related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, in the solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones, is another significant application. This method allows for the preparation of compounds with high enantiopurity, which is crucial in drug development and the discovery of new lead compounds (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Functionalized Crown Ethers

In the field of crown ether chemistry, 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride derivatives serve as valuable building blocks for the synthesis of functionalized crown ethers. The versatility of these compounds in synthesizing diverse crown ether structures highlights their importance in this area of research (Nawrozkij et al., 2014).

Novel Rearrangements and DNA Photo-Cleavage

Additional applications include the reductive cleavage of sulfur-substituted oxiranes, facilitating the formal synthesis of complex molecules like Kumausyne and Kumausallene (Fernández de la Pradilla et al., 2005), and the development of DNA photo-cleavage agents, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride show promise in biomedical applications (Andreou et al., 2016).

properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFFLBZNGTSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

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